molecular formula C8H12O4 B7767526 Diethyl maleate CAS No. 68988-24-9

Diethyl maleate

Cat. No.: B7767526
CAS No.: 68988-24-9
M. Wt: 172.18 g/mol
InChI Key: IEPRKVQEAMIZSS-WAYWQWQTSA-N
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Description

Diethyl maleate is an organic compound with the chemical formula C₈H₁₂O₄. It is a maleate ester, specifically the diethyl ester of maleic acid. This compound is a colorless liquid at room temperature and is known for its use in various chemical reactions and industrial applications .

Mechanism of Action

Target of Action

Diethyl maleate (DEM) is a thiol-reactive α,β-unsaturated carbonyl compound . It primarily targets glutathione (GSH) , a crucial antioxidant in cells . DEM also targets the Nuclear factor-erythroid-2-related factor 2 (Nrf2) pathway , which plays a significant role in cellular response to oxidative stress .

Mode of Action

DEM interacts with its targets by depleting glutathione (GSH) in exposed cells . This depletion is due to the reaction of DEM with the sulfhydryl group of glutathione, blocking its function and producing oxidative stress . Additionally, DEM acts as an activator of the Nrf2 transcription factor , which regulates the expression of antioxidant proteins that protect against oxidative damage triggered by injury and inflammation .

Biochemical Pathways

The primary biochemical pathway affected by DEM is the glutathione pathway . By depleting GSH, DEM disrupts the balance of antioxidants in the cell, leading to oxidative stress . This oxidative stress can then influence various cellular processes, including those involved in inflammation and cell death .

In addition, DEM affects the Nrf2-antioxidant response pathway . Activation of Nrf2 leads to its translocation to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter region of various cytoprotective genes, leading to their transcription .

Result of Action

The action of DEM leads to several molecular and cellular effects. The depletion of GSH can lead to increased oxidative stress within the cell . This oxidative stress can affect various cellular processes, potentially leading to cell damage or death .

Furthermore, the activation of the Nrf2 pathway by DEM can lead to the upregulation of various antioxidant and cytoprotective genes . This can help protect cells against the damaging effects of oxidative stress .

Action Environment

The action, efficacy, and stability of DEM can be influenced by various environmental factors. For instance, the presence of other oxidative stressors can potentially enhance the effects of DEM . Additionally, the specific cellular environment, such as the levels of GSH and the status of the Nrf2 pathway, can influence the action of DEM .

Biochemical Analysis

Biochemical Properties

Diethyl maleate: plays a significant role in biochemical reactions. It interacts with biomolecules such as glutathione (GSH), a crucial antioxidant in cells . The nature of these interactions involves the depletion of GSH in exposed cells .

Cellular Effects

This compound: has profound effects on various types of cells and cellular processes. By depleting GSH, it can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of This compound is primarily through its interactions with GSH. As a thiol-reactive compound, it can bind to GSH, leading to its depletion in cells . This interaction can result in changes in gene expression and potentially affect enzyme activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl maleate is typically synthesized through the esterification of maleic acid or maleic anhydride with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the reactants to facilitate the esterification process .

Industrial Production Methods: In industrial settings, this compound is produced by adding maleic anhydride, absolute ethanol, a solid acid catalyst, and a water-carrying agent to a reaction container. The mixture is heated to reflux, allowing water to be separated and removed. The reaction continues until no more water is produced, after which the mixture is cooled, washed, dried, and distilled to obtain this compound .

Chemical Reactions Analysis

Types of Reactions: Diethyl maleate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • Dimethyl maleate
  • Dibutyl maleate
  • Diethyl fumarate

Comparison: Diethyl maleate is unique in its balance of reactivity and stability. Compared to dimethyl maleate and dibutyl maleate, this compound offers a moderate reactivity that makes it suitable for a wide range of applications without being overly reactive. Diethyl fumarate, on the other hand, is more commonly used in polymer chemistry due to its higher reactivity .

Properties

IUPAC Name

diethyl (Z)-but-2-enedioate
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InChI

InChI=1S/C8H12O4/c1-3-11-7(9)5-6-8(10)12-4-2/h5-6H,3-4H2,1-2H3/b6-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

IEPRKVQEAMIZSS-WAYWQWQTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC(=O)OCC
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URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

CCOC(=O)/C=C\C(=O)OCC
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Molecular Formula

C8H12O4
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DSSTOX Substance ID

DTXSID8020464
Record name Diethyl maleate
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Molecular Weight

172.18 g/mol
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Physical Description

Liquid, Water-white liquid; [Hawley] Colorless clear liquid; [MSDSonline]
Record name 2-Butenedioic acid (2Z)-, 1,4-diethyl ester
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Record name Diethyl fumarate
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Boiling Point

218.00 °C. @ 760.00 mm Hg
Record name Diethyl fumarate
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Solubility

1.40E+04 mg/L @ 30 °C (exp)
Record name Diethyl fumarate
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CAS No.

141-05-9, 623-91-6, 68988-24-9
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Melting Point

1 - 2 °C
Record name Diethyl fumarate
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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